molecular formula C18H10ClFN4OS B2779174 (E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide CAS No. 1181467-28-6

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Cat. No. B2779174
CAS RN: 1181467-28-6
M. Wt: 384.81
InChI Key: WLTLBJVJUHCPPQ-UHFFFAOYSA-N
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Description

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H10ClFN4OS and its molecular weight is 384.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel compounds incorporating pyrazole, pyridine, and thiazole moieties have been synthesized and evaluated for their antitumor and antimicrobial activities. For example, compounds derived from enaminones have shown inhibition effects comparable to 5-fluorouracil against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), alongside evaluated antimicrobial activity against selected pathogens (Riyadh, 2011).

Antitumor Activity

A series of compounds with a pyrimidinyl pyrazole structure, including derivatives with chloro and fluoro substituents, have demonstrated potent cytotoxicity in vitro against several tumor cell lines. Notably, compounds exhibiting strong antitumor activity without causing undesirable effects in mice have been identified, highlighting their potential for further development as cancer therapies (Naito et al., 2005).

Tuberculostatic Activity

Derivatives of pyrazine, including those modified with chloro, fluoro, and cyano groups, have been synthesized and evaluated for their tuberculostatic activity. Compounds demonstrating significant activity against Mycobacterium tuberculosis have been identified, offering a basis for the development of new antitubercular agents (Foks et al., 2005).

Antimicrobial and Antitumor Derivatives

The synthesis of new thio-substituted compounds has led to the discovery of molecules with promising antimicrobial activities. These compounds have undergone transformations to generate derivatives with enhanced biological activities, further emphasizing the versatility and potential of fluoro and chloro-substituted compounds in medicinal chemistry (Gad-Elkareem et al., 2011).

properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4OS/c19-14-8-12(4-5-15(14)20)23-17(25)11(9-21)7-13-10-26-18(24-13)16-3-1-2-6-22-16/h1-8,10H,(H,23,25)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLBJVJUHCPPQ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Chloro-4-fluorophenyl)-2-cyano-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide

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